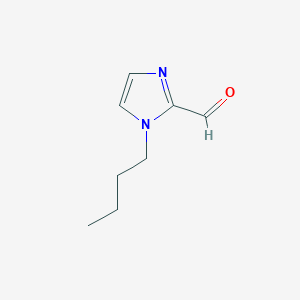

1-Butyl-1H-imidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-3-5-10-6-4-9-8(10)7-11/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWYAMJYLFXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406433 | |

| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169378-52-3 | |

| Record name | 1-Butyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazole Scaffold

First synthesized in 1858, the imidazole ring is a cornerstone of medicinal chemistry.[1] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a privileged structure found in numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its coordinative capabilities with metal ions make it a versatile scaffold in drug design.[1] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antifungal, and antiviral properties.

This guide focuses on a specific, yet highly versatile derivative: 1-Butyl-1H-imidazole-2-carbaldehyde . This molecule combines the foundational imidazole core with two key functional groups that unlock a vast potential for synthetic diversification. The N1-butyl group enhances lipophilicity, a critical parameter for modulating pharmacokinetic properties, while the C2-aldehyde (formyl) group serves as a reactive handle for constructing more complex molecular architectures. While a specific CAS (Chemical Abstracts Service) number for this precise isomer is not prominently listed in major databases, this guide will provide a comprehensive overview of its synthesis, predicted properties, and chemical reactivity, drawing upon established principles and data from closely related analogues.

Physicochemical and Safety Profile

The introduction of the n-butyl group at the N1 position and the formyl group at the C2 position dictates the molecule's physical properties and chemical behavior.

Predicted Physicochemical Data

A summary of the calculated and predicted physicochemical properties for this compound is presented below. These values are extrapolated from known data for 1-butylimidazole[2][3] and imidazole-2-carbaldehyde.[4][5]

| Property | Value | Source |

| CAS Number | Not assigned | - |

| Molecular Formula | C₈H₁₂N₂O | Calculated |

| Molecular Weight | 152.19 g/mol | Calculated |

| Appearance | Predicted to be a colorless to yellow liquid or low-melting solid | Extrapolated |

| Boiling Point | > 200 °C (Predicted) | Extrapolated from[2] |

| LogP (Octanol/Water) | ~1.5 (Predicted) | Extrapolated |

| Solubility | Soluble in organic solvents like methanol, chloroform; limited solubility in water. | Extrapolated from[3] |

Safety and Handling

As with any active chemical reagent, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) is unavailable, the hazard profile can be inferred from related compounds like 1-butylimidazole and imidazole-2-carbaldehyde.[6][7][8]

-

Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and serious eye irritation/damage.[7][8]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a cool, dry place, tightly sealed, and preferably under an inert atmosphere as imidazole aldehydes can be sensitive to air.[7]

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.[9]

-

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached in a two-step sequence: N-alkylation of the imidazole ring, followed by regioselective formylation at the C2 position.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part 1: Synthesis of 1-Butylimidazole

-

Rationale: The first step involves the nucleophilic substitution reaction where the imidazole anion attacks the primary alkyl halide. A strong base is used to deprotonate the imidazole, generating the more nucleophilic imidazolate anion. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are suitable polar aprotic solvents.[10][11]

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add 1-bromobutane (1.05 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction cautiously with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 1-butylimidazole as a colorless oil.[3]

-

Part 2: Formylation of 1-Butylimidazole

-

Rationale: The C2 proton of the imidazole ring is the most acidic and can be selectively abstracted by a strong organolithium base. The resulting 2-lithio-1-butylimidazole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. A final aqueous workup hydrolyzes the intermediate to yield the desired aldehyde.[12]

-

Procedure:

-

Dissolve 1-butylimidazole (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add n-butyllithium (n-BuLi, 1.05 eq. in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous DMF (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product via column chromatography on silica gel.

-

Chemical Reactivity and Synthetic Utility

The aldehyde at the C2 position is the primary locus of reactivity, making this compound a valuable building block for synthesizing more complex, biologically relevant molecules. The electronic nature of the imidazole ring influences the reactivity of this formyl group.[13]

Key Reaction Pathways

Caption: Key synthetic transformations of this compound.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like hydrogen peroxide or silver oxide.[14] This carboxylic acid derivative is a valuable precursor for amides and esters.

-

Reductive Amination: This is one of the most powerful reactions for this scaffold. Condensation with a primary or secondary amine forms an intermediate imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield a substituted aminomethyl imidazole. This is a cornerstone reaction for building libraries of drug-like molecules.

-

Wittig Reaction and Related Olefinations: Reaction with phosphonium ylides (Wittig reaction) or other olefination reagents (e.g., Horner-Wadsworth-Emmons) provides a route to 2-alkenyl imidazole derivatives, introducing carbon-carbon double bonds.[14]

-

Condensation Reactions: The aldehyde can participate in aldol or Knoevenagel condensations with active methylene compounds, further extending the carbon skeleton.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. The imidazole core is a key pharmacophore in many FDA-approved drugs.

-

Anticancer Agents: Many imidazole-containing compounds function by inhibiting kinases or binding to DNA, making them potent anticancer agents.

-

Antiviral and Antifungal Drugs: The imidazole scaffold is central to many antifungal (e.g., miconazole) and antiviral therapies.

-

Ionic Liquids: 1-Butylimidazole itself is a primary precursor for a wide range of imidazolium-based ionic liquids.[15] These "green solvents" have applications in catalysis, electrochemistry, and biomass processing.[15] The aldehyde functionality on this derivative could be used to create task-specific ionic liquids with reactive capabilities.

By using the synthetic pathways described above, researchers can rapidly generate a diverse library of novel imidazole derivatives from this compound for screening in various biological assays. The N-butyl group provides a lipophilic anchor, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins.

Conclusion

This compound represents a strategically important, though not commonly cataloged, chemical building block. Its logical and feasible synthesis provides access to a molecule primed for diversification. The presence of the reactive C2-aldehyde on an N-butylated imidazole core offers a powerful platform for medicinal chemists and materials scientists to develop novel compounds with tailored properties for a wide array of applications, from next-generation therapeutics to advanced functional materials.

References

-

1-Butylimidazole(4316-42-1)MSDS Melting Point Boiling Density Storage Transport. (n.d.). Chemical Synthesis. Retrieved January 18, 2026, from [Link]

-

Chemsrc. (2025, August 21). 1-butylimidazole | CAS#:4316-42-1. Retrieved January 18, 2026, from [Link]

-

Cheméo. (n.d.). 1-Butylimidazole (CAS 4316-42-1) - Chemical & Physical Properties. Retrieved January 18, 2026, from [Link]

-

Reyes-Márquez, A., et al. (n.d.). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen. Retrieved January 18, 2026, from [Link]

-

ACS Publications. (2023, November 16). Structure and Electron Configuration of Imidazole-2-carboxaldehyde and Its Excited Triplet: Resonance Raman and Transient Absorption Spectroscopy and DFT Calculation Investigations. The Journal of Physical Chemistry A. Retrieved January 18, 2026, from [Link]

-

PubMed. (2025, January 5). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved January 18, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved January 18, 2026, from [Link]

-

PubMed. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved January 18, 2026, from [Link]

-

Solumetrics. (n.d.). Safety Data Sheet: 1-IMIDAZOLE. Retrieved January 18, 2026, from [Link]

-

ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Butyl-5-formylimidazole. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.

-

Wikipedia. (n.d.). Formylation. Retrieved January 18, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1-Butylimidazole on Ionic Liquid Development. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Butylimidazole. Retrieved January 18, 2026, from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-butylimidazole | CAS#:4316-42-1 | Chemsrc [chemsrc.com]

- 3. 1-Butylimidazole | 4316-42-1 [chemicalbook.com]

- 4. 10111-08-7|1H-Imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]

- 6. 1-ブチルイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]

- 12. Formylation - Common Conditions [commonorganicchemistry.com]

- 13. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. nbinno.com [nbinno.com]

1-Butyl-1H-imidazole-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The imidazole scaffold is a privileged structure in drug discovery, and its derivatives are integral to a wide array of pharmaceuticals.[1][2] This document elucidates the fundamental molecular and physicochemical properties of this compound, offers insights into its synthesis and spectroscopic characterization, and explores its applications, particularly in the context of drug development. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Attributes

This compound is an aromatic heterocyclic compound. The structure consists of a five-membered imidazole ring substituted with a butyl group at the N1 position and a formyl (aldehyde) group at the C2 position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a versatile intermediate in chemical synthesis.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is foundational to its application. The key quantitative data for this compound and its isomers are summarized below. As isomers, they share the same molecular formula and thus the same molecular weight.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [3][4][5] |

| Molecular Weight | 152.19 g/mol | [3][4][5] |

| CAS Number | 169378-52-3 | [6] |

| IUPAC Name | This compound | N/A |

Synthesis and Characterization

The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several methodologies available. The choice of a synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, typically involving the initial synthesis of the N-substituted imidazole ring followed by formylation at the C2 position.

Caption: A generalized two-step synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 1-Butylimidazole [7]

-

To a solution of imidazole in a suitable solvent such as water, add a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Add 1-bromobutane to the reaction mixture.

-

Heat the mixture at a temperature of approximately 100°C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), and purify it using column chromatography.

Rationale: The N-alkylation of imidazole is a standard procedure. The use of a phase-transfer catalyst is beneficial when dealing with reactants in different phases, enhancing the reaction rate and yield.

Step 2: Formylation of 1-Butylimidazole [8]

-

Prepare the Vilsmeier-Haack reagent by reacting phosphorus oxychloride with dimethylformamide (DMF) at a low temperature.

-

Add 1-butylimidazole dropwise to the Vilsmeier-Haack reagent.

-

Allow the reaction to proceed at room temperature, followed by heating to drive the reaction to completion.

-

Quench the reaction by carefully adding it to ice water and neutralizing with a base (e.g., sodium bicarbonate).

-

The product, this compound, can then be isolated and purified.

Rationale: Formylation at the C2 position of the imidazole ring is a common electrophilic substitution reaction. The Vilsmeier-Haack reagent is a widely used and effective formylating agent for electron-rich heterocyclic systems.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic signals for the butyl group protons, the aldehyde proton, and the protons on the imidazole ring. ¹³C NMR will provide signals for each unique carbon atom, including the carbonyl carbon of the aldehyde.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound with a molecular ion peak corresponding to its mass.

-

UV-Vis Spectroscopy : The electronic spectrum of imidazole-2-carboxaldehyde derivatives typically shows strong absorption bands in the UV region.[9]

Applications in Drug Development and Organic Synthesis

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.

Role as a Synthetic Intermediate

This compound serves as a versatile building block for the synthesis of more complex molecules. The aldehyde functional group is particularly reactive and can participate in a variety of chemical transformations, including:

-

Reductive Amination : To introduce substituted amino groups.

-

Wittig Reaction : To form carbon-carbon double bonds.

-

Oxidation : To produce the corresponding carboxylic acid.

-

Condensation Reactions : With various nucleophiles to create new heterocyclic systems.[10]

These reactions allow for the elaboration of the imidazole core into a diverse array of potential drug candidates.

Potential Therapeutic Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of substituted imidazoles has shown significant promise in several therapeutic areas.[11] The presence of the butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, a desirable property in drug design.

Caption: The progression from a starting building block to a potential drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from related imidazole derivatives suggests that it may cause skin and eye irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined molecular structure and the reactivity of its aldehyde group make it an ideal starting point for the creation of diverse molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers aiming to leverage its potential in the development of novel compounds and therapeutic agents.

References

-

PubChem. 2-Butyl-5-formylimidazole | C8H12N2O | CID 2735671. [Link]

-

Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

-

MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

Wiley Online Library. Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]

-

ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

- Google Patents. CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole.

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]

-

PubChem. Butylimidazole | C7H12N2 | CID 61347. [Link]

-

ResearchGate. Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Buy 1-butyl-1H-imidazole-4-carbaldehyde | 400045-80-9 [smolecule.com]

- 4. CAS 68282-49-5: 2-Butyl-1H-imidazole-5-carboxaldehyde [cymitquimica.com]

- 5. 2-Butyl-5-formylimidazole | C8H12N2O | CID 2735671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 169378-52-3 [amp.chemicalbook.com]

- 7. 1-Butylimidazole synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 1-Butyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Butyl-1H-imidazole-2-carbaldehyde, a substituted imidazole, represents a molecule of significant interest in the fields of medicinal chemistry, catalysis, and materials science. The unique juxtaposition of the N-butylated imidazole ring and the reactive aldehyde functionality at the 2-position imparts a versatile chemical character, making it a valuable synthon for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, reactivity profile, and potential applications, with a focus on providing practical insights for laboratory and developmental work. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with established principles of imidazole chemistry to provide a robust framework for its use.

Physicochemical Properties

This compound (CAS No. 169378-52-3) is a heterocyclic aldehyde. The presence of the butyl group enhances its lipophilicity compared to its unsubstituted counterpart, influencing its solubility and potential interactions with biological membranes.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₁₂N₂O | ChemScene[1] |

| Molecular Weight | 152.19 g/mol | ChemScene[1] |

| Physical Form | Liquid | Inferred from supplier data |

| Purity | Typically >95% | Inferred from supplier data |

| Solubility | Soluble in common organic solvents. Insoluble in water.[2] | Based on the properties of 1-butylimidazole. |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the butyl chain protons and the protons of the imidazole ring, as well as the aldehydic proton.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.8 | s | 1H | Aldehyde (-CHO) |

| ~7.5 | d | 1H | Imidazole ring H-5 |

| ~7.2 | d | 1H | Imidazole ring H-4 |

| ~4.2 | t | 2H | N-CH₂ (butyl) |

| ~1.8 | m | 2H | N-CH₂-CH₂ (butyl) |

| ~1.4 | m | 2H | N-(CH₂)₂-CH₂ (butyl) |

| ~0.9 | t | 3H | CH₃ (butyl) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (aldehyde) |

| ~145 | C-2 (imidazole) |

| ~130 | C-5 (imidazole) |

| ~125 | C-4 (imidazole) |

| ~48 | N-CH₂ (butyl) |

| ~32 | N-CH₂-CH₂ (butyl) |

| ~20 | N-(CH₂)₂-CH₂ (butyl) |

| ~13 | CH₃ (butyl) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the aldehyde group and the imidazole ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (butyl) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1680 | Strong | C=O stretching (aldehyde) |

| ~1500-1450 | Medium-Strong | C=N and C=C stretching (imidazole ring) |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 152. Key fragmentation patterns would likely involve the loss of the butyl chain and the aldehyde group.[3][4]

| m/z | Fragment |

| 152 | [M]⁺ |

| 123 | [M - CHO]⁺ |

| 95 | [M - C₄H₉]⁺ |

| 68 | [Imidazole ring fragment]⁺ |

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of N-substituted imidazole-2-carbaldehydes involves a two-step process: N-alkylation of imidazole followed by formylation.

This reaction is a standard nucleophilic substitution where the nitrogen of the imidazole ring attacks the alkyl halide.

Protocol: Synthesis of 1-Butylimidazole

-

To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (1.1 eq) like sodium hydride or potassium carbonate portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.05 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure 1-butylimidazole.[2]

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like N-substituted imidazoles.[5]

Protocol: Synthesis of this compound

-

In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 eq) dropwise while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-butylimidazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the progress by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide) to pH 7-8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations. The N-butylated imidazole ring acts as an electron-donating group, influencing the reactivity of the aldehyde.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-butyl-1H-imidazole-2-carboxylic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).[5]

Reduction of the aldehyde group can yield the corresponding alcohol, (1-butyl-1H-imidazol-2-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction under more forcing conditions can lead to the formation of 1-butyl-2-methyl-1H-imidazole.[6]

The aldehyde group is susceptible to condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are valuable for introducing further diversity into the molecular structure.

The aldehyde can participate in Wittig-type reactions to form alkenes, providing a route to extend the carbon chain at the 2-position of the imidazole ring.

Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several key areas of chemical and pharmaceutical research.

Medicinal Chemistry

Imidazole-based compounds are prevalent in a wide array of pharmaceuticals due to their ability to engage in various biological interactions.[7][8] this compound serves as a versatile building block for the synthesis of novel bioactive molecules. The aldehyde functionality allows for the introduction of diverse pharmacophores through condensation and other reactions, enabling the generation of compound libraries for screening against various therapeutic targets. Potential areas of interest include the development of:

-

Antifungal and Antibacterial Agents: Imidazole derivatives are well-known for their antimicrobial properties.[7][9][10]

-

Anticancer Agents: The imidazole scaffold is present in several anticancer drugs, and derivatives can be designed to target specific enzymes or receptors involved in cancer progression.[11][12]

-

Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in enzyme active sites, and the overall molecular structure can be tailored for specific inhibitory activity.

Catalysis

N-alkyl imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. Although the aldehyde group would need to be protected or transformed, the 1-butyl-1H-imidazole core could be a precursor for novel NHC ligands. The steric and electronic properties of the resulting NHC can be tuned by the butyl group, potentially influencing the activity and selectivity of the catalyst in reactions such as cross-coupling, metathesis, and polymerization.[13]

Materials Science

Imidazole derivatives are used in the synthesis of functional polymers and ionic liquids.[5] The reactivity of the aldehyde group in this compound allows for its incorporation into polymer backbones or as a pendant group, potentially imparting desirable properties such as thermal stability, conductivity, or metal-coordinating ability.

Safety and Handling

Based on information for related imidazole aldehydes, this compound should be handled with care in a well-ventilated fume hood. It is predicted to be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from light and incompatible materials.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for a broad range of applications. Its synthesis is achievable through established synthetic routes, and its reactivity is governed by the predictable chemistry of the aldehyde functional group and the N-substituted imidazole ring. While specific experimental data for this compound remains to be fully elucidated in the public domain, this guide provides a solid foundation for its use in research and development, particularly in the pursuit of novel pharmaceuticals, catalysts, and advanced materials. Further investigation into the specific properties and applications of this molecule is warranted and is expected to unveil new opportunities in chemical science.

References

-

1H-Imidazole-2-carboxaldehyde - Organic Syntheses Procedure. [Link]

-

PubChem. 1H-imidazole-2-carbaldehyde. [Link]

-

ResearchGate. ChemInform Abstract: A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

-

ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]

-

ACS Omega. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

-

PubChem. Butylimidazole. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

-

ResearchGate. 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. [Link]

-

Reaction Chemistry & Engineering (RSC Publishing). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]

-

ResearchGate. (PDF) Imidazole: Having Versatile Biological Activities. [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. [Link]

-

ResearchGate. FTIR spectra of (a) 1-butyl 3-methyl imidazolium bromide (BmImBr) ionic.... [Link]

-

Reaction Chemistry & Engineering. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and.... [Link]

-

Cheméo. 1-Butylimidazole (CAS 4316-42-1) - Chemical & Physical Properties. [Link]

-

ResearchGate. (PDF) Ionic Liquids Derivative of 1H-Imidazole as Novel Reagents, Catalysts and Solvents. [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

PMC. Synthesis and Characterization of Imidazolium-Based Ionenes. [Link]

-

ResearchGate. (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

-

NIST WebBook. 1H-Imidazole-2-carboxaldehyde. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1H-Imidazole-2-carboxaldehyde [webbook.nist.gov]

- 5. Buy 1-butyl-1H-imidazole-4-carbaldehyde | 400045-80-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Butyl-1H-imidazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-Butyl-1H-imidazole-2-carbaldehyde, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The document is tailored for researchers, scientists, and professionals in drug development, offering a deep dive into two primary synthetic strategies: direct formylation via lithiation and a two-step approach involving the formation and subsequent oxidation of an alcohol intermediate. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational. All quantitative data is summarized for clarity, and reaction pathways are visualized using Graphviz diagrams.

Introduction: The Significance of this compound

Imidazole-based compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The aldehyde functionality at the C2 position of the imidazole ring serves as a versatile handle for a wide array of chemical transformations, making this compound a valuable intermediate. The butyl group at the N1 position imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of derivative compounds.

This guide will explore two robust and field-proven methodologies for the synthesis of this target molecule, providing detailed experimental protocols and the underlying chemical principles.

Synthetic Strategy I: Direct C2 Formylation via Lithiation

This approach involves the direct deprotonation of the C2 position of 1-butylimidazole using a strong organolithium base, followed by quenching the resulting lithiated species with a formylating agent. This method is elegant in its directness but requires stringent anhydrous and inert atmosphere conditions due to the high reactivity of the organolithium reagent.

Mechanistic Rationale

The C2 proton of N-alkylated imidazoles is the most acidic proton on the ring, making it susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). The resulting 2-lithio-1-butylimidazole is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF). The subsequent collapse of the tetrahedral intermediate and aqueous workup yields the desired aldehyde.

Visualizing the Lithiation-Formylation Pathway

Caption: Lithiation and formylation of 1-butylimidazole.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Butylimidazole | 124.18 | 98% | Sigma-Aldrich |

| n-Butyllithium | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, 99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | - | - | Lab Prepared |

| Diethyl ether | 74.12 | Anhydrous | Fisher Scientific |

| Anhydrous MgSO₄ | 120.37 | ≥99.5% | Sigma-Aldrich |

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-butylimidazole (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous DMF (1.2 eq) is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Synthetic Strategy II: Two-Step Synthesis via an Alcohol Intermediate

This strategy offers an alternative to the use of highly pyrophoric organolithium reagents in the final step. It involves the initial synthesis of (1-butyl-1H-imidazol-2-yl)methanol, which is then oxidized to the target aldehyde. This method provides a potentially safer and more scalable route.

Step 1: Synthesis of (1-Butyl-1H-imidazol-2-yl)methanol

This intermediate is prepared similarly to the direct formylation, but the lithiated imidazole is quenched with an electrophilic source of formaldehyde, such as paraformaldehyde.

Caption: Synthesis of the alcohol intermediate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |

| 1-Butylimidazole | 124.18 | 98% | Sigma-Aldrich |

| n-Butyllithium | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |

| Paraformaldehyde | (30.03)n | 95% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Saturated aq. NH₄Cl | - | - | Lab Prepared |

| Ethyl acetate | 88.11 | Anhydrous | Fisher Scientific |

| Anhydrous Na₂SO₄ | 142.04 | ≥99.0% | Sigma-Aldrich |

Procedure:

-

Reaction Setup: Follow the same setup as in section 2.3.

-

Deprotonation: Follow the same procedure as in section 2.3.

-

Hydroxymethylation: Dry paraformaldehyde (1.5 eq) is added portion-wise to the stirred solution at -78 °C. The mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

Purification: The crude alcohol is purified by column chromatography.

Step 2: Oxidation of (1-Butyl-1H-imidazol-2-yl)methanol

The selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid is a critical step. Several methods are available, with manganese dioxide (MnO₂) being a common and effective choice for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring.

The oxidation with MnO₂ is a heterogeneous reaction that is believed to proceed via a radical mechanism on the surface of the solid oxidant. The reaction is highly selective for activated alcohols and typically avoids over-oxidation.[1]

Caption: Oxidation of the alcohol to the aldehyde.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity | Supplier |

| (1-Butyl-1H-imidazol-2-yl)methanol | 154.22 | As synthesized | - |

| Activated Manganese Dioxide (MnO₂) | 86.94 | ≥90% | Sigma-Aldrich |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Fisher Scientific |

| Celite® | - | - | Sigma-Aldrich |

Procedure:

-

Reaction Setup: A round-bottom flask is charged with (1-butyl-1H-imidazol-2-yl)methanol (1.0 eq) and anhydrous dichloromethane.

-

Oxidation: Activated manganese dioxide (5-10 eq) is added to the solution. The resulting black suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese salts. The filter cake is washed with dichloromethane.

-

Purification: The combined filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.

Alternative Synthetic Approaches

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] It involves the use of a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃).[3] While this method avoids the use of organolithium reagents, the reactivity of the imidazole ring can lead to a mixture of products or require careful optimization of reaction conditions.

Characterization Data

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the butyl group protons, the imidazole ring protons, and the aldehyde proton (typically δ 9.5-10.5 ppm). |

| ¹³C NMR | Signals for the butyl carbons, the imidazole ring carbons, and a characteristic downfield signal for the aldehyde carbonyl carbon (typically δ 180-190 ppm). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (152.20 g/mol ). |

| IR Spec. | A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (typically around 1680-1700 cm⁻¹). |

Safety Considerations

-

1-Butylimidazole: This starting material is toxic by ingestion, inhalation, and skin absorption and may cause irritation to the skin, eyes, and mucous membranes.[4]

-

n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It should be handled under a strictly inert atmosphere by trained personnel.

-

Manganese Dioxide: While less hazardous than many other oxidizing agents, fine powders of MnO₂ can be harmful if inhaled.

-

Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed two primary and reliable synthetic routes to this compound. The choice between the direct lithiation-formylation and the two-step alcohol oxidation method will depend on the specific requirements of the laboratory, including available equipment, scale of the reaction, and safety protocols. Both methods, when executed with care and precision, provide efficient access to this valuable synthetic intermediate.

References

Sources

An In-depth Technical Guide to the Reactivity and Stability of 1-Butyl-1H-imidazole-2-carbaldehyde

Abstract

1-Butyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique molecular architecture, featuring a nucleophilic N-butylated imidazole ring coupled with a reactive electrophilic aldehyde at the C2 position, offers a rich landscape for chemical transformations. This guide provides a comprehensive analysis of the compound's core reactivity, stability profile, and practical applications. We will delve into the causality behind experimental choices for its key reactions, outline self-validating protocols, and present a framework for its safe and effective handling, grounded in authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound featuring a five-membered imidazole ring with a butyl group attached to one nitrogen atom and a carbaldehyde (formyl) group at the adjacent carbon.[1][3] This substitution pattern dictates its chemical behavior, creating a molecule with distinct electronic and steric properties. The butyl group enhances its lipophilicity compared to shorter-chain analogues, influencing its solubility and potential interactions within biological systems.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O | [1][3] |

| Molecular Weight | 152.19 g/mol | [1][3] |

| CAS Number | 169378-52-3 | [3] |

| Appearance | Colorless to light yellow liquid/solid | [4] (by analogy) |

| Purity | Typically >97% | Varies by supplier |

| Solubility | Soluble in methanol and other organic solvents | [5] (by analogy) |

Stability, Storage, and Degradation Pathways

The stability of this compound is a critical consideration for its synthesis, storage, and application. The aldehyde functionality and the electron-rich imidazole ring are susceptible to several degradation pathways.

Intrinsic Stability and Recommended Storage

Imidazole aldehydes, in general, are known to be sensitive to environmental factors.[6] The aldehyde group is prone to oxidation upon exposure to air. Furthermore, the imidazole moiety can be sensitive to photodegradation in solution.[7]

Core Recommendations for Storage:

-

Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert gas like nitrogen or argon.[8]

-

Temperature: Store in a cool, dry, and well-ventilated place, with refrigeration (2-8°C) being optimal.[5][9]

-

Light: Protect from light to prevent photochemical degradation.

-

Moisture: Keep the container tightly closed to prevent hydrolysis or moisture-mediated reactions.[8]

Potential Degradation Pathways

Understanding potential degradation is key to ensuring experimental reproducibility and product purity.

-

Oxidation: The primary degradation pathway is the oxidation of the aldehyde group to the corresponding 1-butyl-1H-imidazole-2-carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

-

Photodegradation: Imidazole rings can undergo complex degradation pathways when exposed to UV light, potentially leading to ring-opening or polymerization.[7]

-

Decarbonylation: Imidazole-2-carbaldehydes have been shown to undergo decarbonylation in hot ethanol, yielding the corresponding 1-butylimidazole and ethyl formate. This reaction involves the nucleophilic attack of the alcohol on the carbonyl group.[10]

Caption: Key degradation pathways for this compound.

Core Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the electrophilic nature of the aldehyde carbon, which serves as a handle for a wide array of chemical transformations.[1][11]

Oxidation

The aldehyde can be smoothly oxidized to 1-butyl-1H-imidazole-2-carboxylic acid, a valuable intermediate for amide couplings and other transformations.

-

Causality of Reagent Choice: Strong oxidants like potassium permanganate or chromic acid can be used, but they risk degrading the imidazole ring. Milder, more selective reagents are preferred. Manganese dioxide (MnO₂) is effective for oxidizing similar hydroxymethylimidazoles to their corresponding aldehydes, suggesting its utility in the reverse reaction might be limited, but reagents like silver(I) oxide (Ag₂O) or buffered potassium permanganate provide cleaner conversions. The Pinnick oxidation, using sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene, is an excellent choice for selectively oxidizing aldehydes without affecting other sensitive functional groups.

Reduction

The aldehyde can be selectively reduced to different oxidation states, providing access to key scaffolds.

-

Reduction to Alcohol: Conversion to (1-butyl-1H-imidazol-2-yl)methanol is readily achieved with hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common and cost-effective choice. Its chemoselectivity for aldehydes over other reducible groups like esters or amides is a significant advantage.

-

Reduction to Methyl Group: Complete reduction to 1-butyl-2-methyl-1H-imidazole can be accomplished via catalytic hydrogenation. A study on the hydrogenation of 2-imidazolecarboxaldehyde demonstrated that a palladium-based catalyst effectively converts the intermediate alcohol to the methyl group.[12] This two-step, one-pot process is highly efficient.[12] Alternative methods include the Wolff-Kishner or Clemmensen reductions, though the harsh conditions required may not be compatible with all substrates.

Carbon-Carbon Bond Forming Reactions

The aldehyde is an excellent electrophile for forming new carbon-carbon bonds.

-

Condensation Reactions: It readily undergoes condensation with various nucleophiles. For instance, condensation with aryl or heteroaryl methyl ketones in the presence of a base (like NaOH) yields chalcone-like structures.[13] Knoevenagel condensation with active methylene compounds (e.g., malonates) provides access to α,β-unsaturated systems.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) is a reliable method for converting the aldehyde into a vinyl group, creating a C=C double bond with predictable stereochemistry depending on the ylide used.

-

Grignard and Organolithium Additions: Addition of organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents provides a straightforward route to secondary alcohols.

Carbon-Nitrogen Bond Forming Reactions

-

Reductive Amination: This powerful reaction involves the initial formation of a Schiff base (imine) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This is a cornerstone of medicinal chemistry for synthesizing complex amine derivatives.

-

Schiff Base Formation: The condensation reaction with primary amines to form imines is typically reversible and often requires the removal of water to drive the reaction to completion. These imines are themselves useful intermediates for further reactions.

Caption: Core reactivity map of this compound.

Experimental Protocols

The following protocols are designed as self-validating systems, with clear steps and justifications.

Protocol 1: Reduction to (1-Butyl-1H-imidazol-2-yl)methanol

This protocol details the selective reduction of the aldehyde to the primary alcohol.

Methodology Workflow:

Caption: Step-by-step workflow for the reduction of the aldehyde.

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Causality: Methanol is an excellent solvent for both the starting material and the sodium borohydride reagent.

-

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Causality: The reduction is exothermic. Cooling controls the reaction rate, prevents potential side reactions, and ensures selectivity.

-

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5°C.

-

Causality: Portion-wise addition prevents a rapid, uncontrolled reaction and subsequent temperature spike. A slight excess of NaBH₄ ensures complete conversion.

-

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

-

Trustworthiness: TLC provides a real-time, semi-quantitative measure of reaction completion, preventing premature workup or unnecessarily long reaction times.

-

-

Quenching: Once complete, cool the mixture back to 0°C and cautiously quench the excess NaBH₄ by slowly adding acetone (1 mL), followed by water (5 mL).

-

Causality: Acetone reacts rapidly with any remaining hydride. The subsequent addition of water hydrolyzes the resulting borate esters, facilitating product isolation.

-

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Causality: The product alcohol is more soluble in ethyl acetate than in the aqueous phase, allowing for efficient separation from inorganic salts.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure (1-butyl-1H-imidazol-2-yl)methanol.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, the general class of imidazole derivatives and aldehydes requires careful handling.

-

Hazard Profile: The compound is classified as an irritant, causing skin and serious eye irritation.[14][15] Avoid inhalation of dust or vapors.[9][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[14][16] Wash hands thoroughly after handling.[14]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and reducing agents (unless part of a planned reaction).[14]

Conclusion

This compound is a potent synthetic intermediate whose reactivity is dominated by its aldehyde functionality. Through controlled oxidation, reduction, and carbon-carbon or carbon-nitrogen bond-forming reactions, a diverse array of more complex molecules can be accessed. Its stability is a key consideration, and proper handling and storage under inert, cool, and dry conditions are essential to maintain its purity and prevent degradation. The protocols and reactivity map provided in this guide offer a robust framework for researchers and drug development professionals to confidently and effectively utilize this valuable chemical building block.

References

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, Coll. Vol. 6, p.667 (1988); Vol. 56, p.72 (1977). [Link]

-

ResearchGate. (n.d.). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)- carboxaldehyde. Retrieved from ResearchGate. [Link]

-

Wiley Online Library. (1992). A Convenient Synthesis of 2-Butyl-4(5)-chloro-1H-imidazole-5(4)-carboxaldehyde. Synthetic Communications, 22(19), 2803-2806. [Link]

-

ResearchGate. (n.d.). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Retrieved from ResearchGate. [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Butylimidazole. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

ScienceDirect. (2014). A time-resolved study of the multiphase chemistry of excited carbonyls: Imidazole-2-carboxaldehyde and halides. Comptes Rendus Chimie, 17(7-8), 801-808. [Link]

-

Royal Society of Chemistry. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6, 1234-1246. [Link]

-

ResearchGate. (n.d.). Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde. Retrieved from ResearchGate. [Link]

-

ACS Publications. (1996). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Royal Society of Chemistry. (2020). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 22, 10394-10405. [Link]

-

PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3105-3114. [Link]

-

PubMed. (2011). Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4846. [Link]

-

ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from ResearchGate. [Link]

-

Chemdad. (n.d.). 2-Butyl-1H-imidazole-4-carbaldehyde. Retrieved from Chemdad. [Link]

-

ResearchGate. (n.d.). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids. Retrieved from ResearchGate. [Link]

Sources

- 1. Buy 1-butyl-1H-imidazole-4-carbaldehyde | 400045-80-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butyl-1H-imidazole-4-carbaldehyde Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. fishersci.com [fishersci.com]

- 7. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Imidazole-2-carboxaldehyde - Safety Data Sheet [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 68282-49-5: 2-Butyl-1H-imidazole-5-carboxaldehyde [cymitquimica.com]

- 12. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and evaluation of novel 2-butyl-4-chloro-1-methylimidazole embedded chalcones and pyrazoles as angiotensin converting enzyme (ACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

1-Butyl-1H-imidazole-2-carbaldehyde safety and handling

An In-depth Technical Guide to the Safe Handling and Application of 1-Butyl-1H-imidazole-2-carbaldehyde

This guide provides a comprehensive overview of the safety protocols, handling procedures, and inherent chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a culture of safety and experimental integrity. The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] As such, understanding the safe management of its functionalized derivatives is paramount for innovation in drug discovery.[3][4]

Section 1: Compound Profile and Significance

This compound is an organic compound featuring a five-membered imidazole ring substituted with a butyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C2 position. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis.[5][6]

-

Imidazole Core: The electron-rich imidazole ring is a common motif in biologically active molecules and pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with metal ions.[3]

-

Butyl Group: The n-butyl chain increases the compound's lipophilicity, which can be a critical parameter for modulating a drug candidate's solubility, membrane permeability, and pharmacokinetic profile.[5][7]

-

Carbaldehyde Group: The aldehyde functional group is a highly reactive handle for a multitude of chemical transformations, including reductive aminations, oxidations to carboxylic acids, and the formation of Schiff bases, making it a key building block for creating diverse molecular libraries.[5][8]

Given its utility in constructing more complex molecules, particularly in the synthesis of potential antifungal, antiviral, and antitumor agents, a thorough understanding of its reactivity and associated hazards is essential for any researcher utilizing it.[5]

Section 2: Hazard Identification and Risk Assessment

The imidazole ring itself is classified as a hazardous substance, known to cause severe skin burns, eye damage, and potential reproductive harm.[9][10] The addition of alkyl and aldehyde groups modifies these hazards, generally leading to classifications of skin, eye, and respiratory irritation.[11][12]

Table 1: GHS Hazard Classification Summary (Inferred)

| Hazard Class | GHS Category | Hazard Statement | Primary Sources |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [9][13] |

| Skin Corrosion/Irritation | Category 1C / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation. | [9][11][13][14] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation. | [9][11][13][14] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | [9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [11][12][13][15] |

Causality of Hazards:

-

Corrosivity/Irritation: The basic nitrogen atoms of the imidazole ring contribute to its corrosive nature. While the butyl group may slightly mitigate this, the compound should be handled as a potential irritant or corrosive.

-

Respiratory Irritation: Aldehydes are known irritants to the respiratory tract. If the compound is a fine powder or volatile, inhalation of dust or vapors can cause irritation.[12][15]

-

Reproductive Toxicity: This is a serious hazard associated with the parent imidazole.[9] Until data proves otherwise for this specific derivative, it must be handled as a potential reproductive toxin. This necessitates stringent controls to prevent any exposure, particularly for researchers of child-bearing potential.

Section 3: Integrated Safety Protocol: From Receipt to Disposal

A self-validating safety workflow ensures that risks are controlled at every stage of the compound's lifecycle in the laboratory.

Chemical Receipt and Inspection

-

Verification: Upon receipt, immediately verify the container label matches the order and the Safety Data Sheet (SDS) of a closely related compound.

-

Integrity Check: Inspect the container for any signs of damage, such as cracks or loose caps.

-

Secondary Containment: Transport the chemical from the receiving area to the designated laboratory storage location within a chemically resistant secondary container (e.g., a polyethylene tote).

Storage and Segregation

-

Location: Store in a cool, dry, and well-ventilated area.[15] The compound should be kept in a tightly closed container to protect it from moisture and air, as the aldehyde group can be susceptible to oxidation.[16]

-

Segregation: Store locked up and away from incompatible materials, particularly strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[17][18] Do not store with foodstuffs or beverages.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and all relevant GHS hazard pictograms.

Engineering Controls

The primary defense against exposure is to minimize the escape of the chemical into the laboratory environment.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[17]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[17][18]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment. The choice of PPE is dictated by the need to prevent skin/eye contact and inhalation.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices | Sources |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against splashes and airborne dust. A face shield is required when there is a significant splash risk. | [14][17][18] |

| Hand | Nitrile gloves (minimum). | Inspect gloves for tears or holes before each use. For prolonged contact or immersion, consult glove manufacturer data; butyl rubber may be more appropriate. Use proper glove removal technique to avoid contaminating skin. | [12][17] |

| Body | Chemical-resistant lab coat. | Provides a barrier against incidental contact. Ensure it is fully buttoned. | [9][17] |

| Respiratory | Not typically required if work is done in a fume hood. | If engineering controls fail or for spill cleanup, a NIOSH/MSHA-approved respirator with an organic vapor/particulate cartridge is necessary. | [17][18] |

Safe Handling and Experimental Workflows

This protocol outlines a standard procedure for weighing and using the compound in a reaction.

-

Preparation: Don all required PPE before entering the designated work area. Ensure the fume hood sash is at the appropriate height.

-

Work Area Setup: Line the work surface of the fume hood with absorbent, disposable bench paper. Assemble all necessary glassware and reagents.

-

Weighing:

-

Tare a suitable container (e.g., a glass vial) on an analytical balance inside the fume hood.

-

Carefully transfer the required amount of this compound from the stock bottle to the tared container using a clean spatula.

-

Avoid generating dust. If dust is unavoidable, work slowly and deliberately.[9]

-

Securely close the stock bottle immediately after dispensing.

-

-

Reaction Setup:

-

Add the weighed compound to the reaction vessel inside the fume hood.

-

If dissolving in a solvent, add the solvent slowly to prevent splashing.

-

-

Post-Handling:

-

Wipe down the spatula and any contaminated surfaces with a suitable solvent (e.g., ethanol), collecting the waste for proper disposal.

-

Remove contaminated bench paper and place it in the solid chemical waste container.

-

-

Decontamination: Thoroughly wash hands and forearms with soap and water after the procedure is complete, even after removing gloves.[14][19]

Workflow Diagram: Safe Handling Lifecycle

Caption: Lifecycle Safety Workflow

Waste Management and Disposal

-

Categorization: All waste contaminated with this compound, including disposable labware, gloves, and cleaning materials, must be treated as hazardous chemical waste.

-

Containers: Use clearly labeled, sealed, and chemically compatible waste containers. Do not mix with incompatible waste streams.[9]

-

Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[9][12][13]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Personal Exposure

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[9]

Spills and Leaks

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or spills outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and notify the institutional safety officer.

-

Prevent entry into the area.

-

If safe to do so, increase ventilation to the area.

-

Cleanup should only be performed by trained emergency response personnel.[18]

-

Fire

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[12]

-

Hazards: The compound is combustible.[9] Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[17][18] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Emergency Response Decision Tree

Caption: Emergency Response Decision Tree

Section 5: Synthesis and Reactivity Considerations